2-Ethyl-3,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol
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Overview
Description
2-Ethyl-3,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.
Substitution: N-bromosuccinimide, other halogenating agents; conditionsoften in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, which can be further utilized in various applications .
Scientific Research Applications
2-Ethyl-3,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug design.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties.
Mechanism of Action
The mechanism by which 2-Ethyl-3,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol exerts its effects involves interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . The compound’s structure allows it to mimic natural substrates, making it effective in disrupting biological pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Ethyl-3,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-ethyl-3,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H13N3O/c1-4-8-7(3)10-11-9(14)5-6(2)13(10)12-8/h5H,4H2,1-3H3,(H,11,14) |
InChI Key |
XXQXXPUCFCZRRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC(=O)NC2=C1C)C |
Origin of Product |
United States |
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